2-(4-Benzyloxy-3-bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
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Overview
Description
2-(4-Benzyloxy-3-bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a chemical compound that has garnered interest in various fields of research due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzyloxy group, a bromophenyl group, and a dioxaborinane ring, which contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzyloxy-3-bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-(benzyloxy)-3-bromophenylmethanol.
Formation of the Dioxaborinane Ring: The key step involves the reaction of the prepared intermediate with boronic acid derivatives under specific conditions to form the dioxaborinane ring.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzyloxy-3-bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to different boron-containing compounds .
Scientific Research Applications
2-(4-Benzyloxy-3-bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Benzyloxy-3-bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with specific molecular targets. The benzyloxy and bromophenyl groups facilitate binding to target molecules, while the dioxaborinane ring can participate in various chemical transformations. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(4-Benzyloxy-3-bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to the presence of the dioxaborinane ring, which imparts distinct reactivity and stability compared to other similar compounds. This structural feature allows for a broader range of chemical transformations and applications .
Properties
IUPAC Name |
2-(3-bromo-4-phenylmethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BBrO3/c1-18(2)12-22-19(23-13-18)15-8-9-17(16(20)10-15)21-11-14-6-4-3-5-7-14/h3-10H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMXFIMTPAIHIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BBrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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